molecular formula C14H19ClO3 B14437633 1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one CAS No. 79558-02-4

1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one

Cat. No.: B14437633
CAS No.: 79558-02-4
M. Wt: 270.75 g/mol
InChI Key: NXVLIMHQIGQUSF-UHFFFAOYSA-N
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Description

1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one is a chemical compound with the molecular formula C14H19ClO3 It is known for its unique structure, which includes a chloropropoxy group, a hydroxy group, and a propyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one typically involves the reaction of 4-(3-chloropropoxy)-2-hydroxy-3-propylphenol with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted ethers or thioethers

Scientific Research Applications

1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloropropoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethan-1-one
  • 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one
  • 1-[4-(3-Chloropropoxy)-3-methylphenyl]-2-hydroxyethan-1-one

Uniqueness

1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

1-[4-(3-chloropropoxy)-2-hydroxy-3-propylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO3/c1-3-5-12-13(18-9-4-8-15)7-6-11(10(2)16)14(12)17/h6-7,17H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVLIMHQIGQUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515350
Record name 1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79558-02-4
Record name 1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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